(1H-Pyrrolo[3,2-c]pyridin-7-yl)boronic acid
Overview
Description
(1H-Pyrrolo[3,2-c]pyridin-7-yl)boronic acid: is a heterocyclic compound with the molecular formula C7H7BN2O2. It is a boronic acid derivative, which is known for its utility in various chemical reactions, particularly in the field of organic synthesis. This compound is characterized by a pyrrolo-pyridine structure, which is fused with a boronic acid moiety, making it a valuable building block in medicinal chemistry and material science .
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Boronic acids are known to form reversible covalent complexes with proteins, enzymes, and receptors, which can influence their function .
Biochemical Pathways
Boronic acids are known to be involved in various biochemical reactions, including suzuki-miyaura cross-coupling reactions .
Pharmacokinetics
It is known that the compound is a yellow solid and should be stored at room temperature .
Result of Action
Boronic acids are known to have various biological effects, depending on their specific targets and the nature of their interactions .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated pyrrolo-pyridine with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods: Industrial production of (1H-Pyrrolo[3,2-c]pyridin-7-yl)boronic acid may involve large-scale Suzuki-Miyaura coupling reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: (1H-Pyrrolo[3,2-c]pyridin-7-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as THF or DMF are typically used.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Various reduced derivatives of the pyrrolo-pyridine core.
Substitution: Coupled products with different aryl or alkyl groups.
Scientific Research Applications
Chemistry: (1H-Pyrrolo[3,2-c]pyridin-7-yl)boronic acid is widely used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds through Suzuki-Miyaura coupling reactions .
Biology: In biological research, this compound is used to synthesize molecules that can interact with biological targets, such as enzymes or receptors, making it valuable in drug discovery and development .
Medicine: The compound’s derivatives have shown potential in medicinal chemistry for the development of therapeutic agents targeting various diseases, including cancer and inflammatory conditions .
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties .
Comparison with Similar Compounds
- 1H-Pyrrolo[2,3-b]pyridin-5-ylboronic acid
- 1H-Pyrazole-4-boronic acid
- 3-Pyridinylboronic acid
Comparison: (1H-Pyrrolo[3,2-c]pyridin-7-yl)boronic acid is unique due to its specific pyrrolo-pyridine structure fused with a boronic acid group. This structure imparts distinct chemical reactivity and biological activity compared to other boronic acid derivatives. For instance, 1H-Pyrazole-4-boronic acid has a different heterocyclic core, leading to variations in its chemical behavior and applications .
Properties
IUPAC Name |
1H-pyrrolo[3,2-c]pyridin-7-ylboronic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN2O2/c11-8(12)6-4-9-3-5-1-2-10-7(5)6/h1-4,10-12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQKSNSSNWFKKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=CC2=C1NC=C2)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10726007 | |
Record name | 1H-Pyrrolo[3,2-c]pyridin-7-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10726007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1312368-91-4 | |
Record name | B-1H-Pyrrolo[3,2-c]pyridin-7-ylboronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1312368-91-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrrolo[3,2-c]pyridin-7-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10726007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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